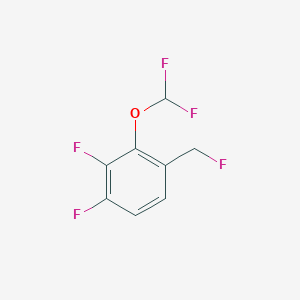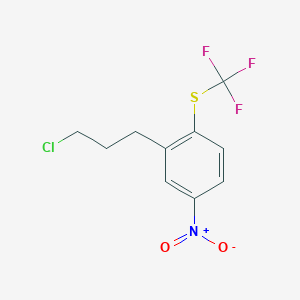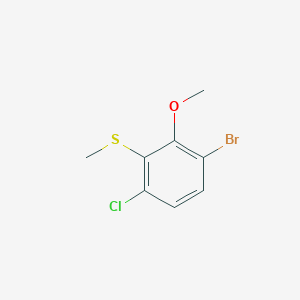
(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of bromine, chlorine, methoxy, and methylsulfane groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The methylsulfane group may also play a role in modulating the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chloro-6-fluorophenyl)(methyl)sulfane: Similar structure with a fluorine atom instead of a methoxy group.
(6-Bromo-2-fluoro-3-methoxyphenyl)(methyl)sulfane: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
(3-Bromo-6-chloro-2-methoxyphenyl)(methyl)sulfane is unique due to the specific combination of bromine, chlorine, methoxy, and methylsulfane groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C8H8BrClOS |
|---|---|
Molecular Weight |
267.57 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrClOS/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
CLBLACFNLYACSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1SC)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


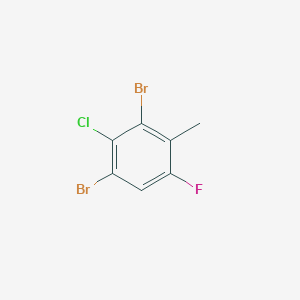

![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
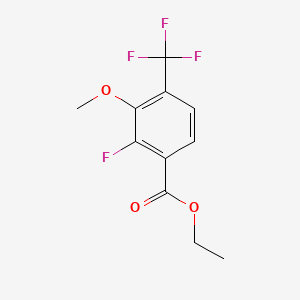
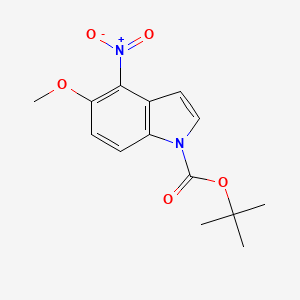
![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)

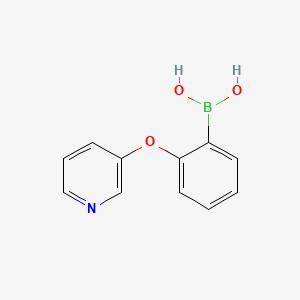
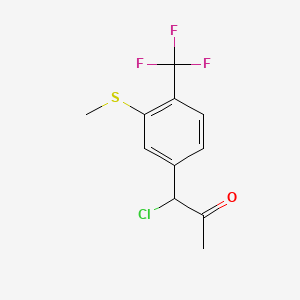
![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)
